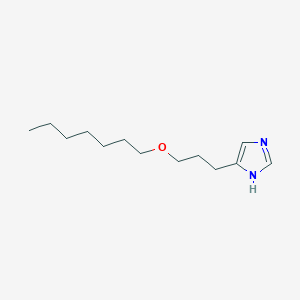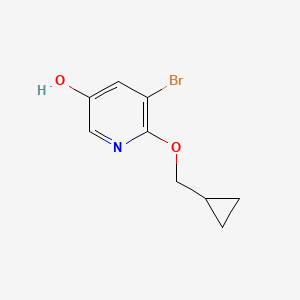
3-(2-methoxy-5-nitrophenyl)prop-2-enoic acid
Descripción general
Descripción
3-(2-methoxy-5-nitrophenyl)prop-2-enoic acid is an organic compound with the molecular formula C10H9NO5 and a molecular weight of 223.18216 g/mol It is characterized by the presence of a methoxy group, a nitro group, and a prop-2-enoic acid moiety attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxy-5-nitrophenyl)prop-2-enoic acid typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with malonic acid in the presence of a base, such as pyridine or piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-methoxy-5-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
3-(2-methoxy-5-nitrophenyl)prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-methoxy-5-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and activity. Additionally, the presence of functional groups like the nitro and methoxy groups can influence its reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-methoxy-5-nitrophenyl)prop-2-enal: Similar structure but with an aldehyde group instead of a carboxylic acid group.
3-(2-methoxy-5-nitrophenyl)propanoic acid: Similar structure but with a saturated propanoic acid moiety instead of an unsaturated prop-2-enoic acid moiety.
Uniqueness
3-(2-methoxy-5-nitrophenyl)prop-2-enoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9NO5 |
|---|---|
Peso molecular |
223.18 g/mol |
Nombre IUPAC |
3-(2-methoxy-5-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9NO5/c1-16-9-4-3-8(11(14)15)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13) |
Clave InChI |
PTGPYHUXNRRNOM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
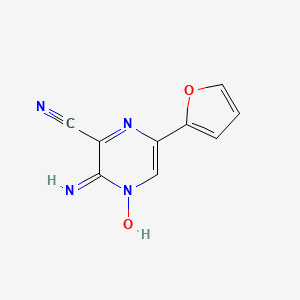
![5-[(4-Methylpiperazin-1-yl)carbonyl]-1H-benzimidazole](/img/structure/B8300605.png)
![2-Chloropyrido[2,3-b][1,4]benzoxazepin-6(5H)-one](/img/structure/B8300610.png)
![4-(6-Chloro-3-pyridyl)-1-azabicyclo[2.2.1]heptane](/img/structure/B8300611.png)

![3-Naphthalen-2-yl-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B8300632.png)
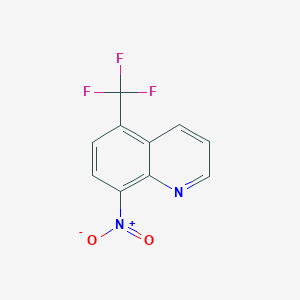
![7-(3-Methoxypyridin-2-yl)pyrrolo[2,1-f][1,2,4]triazin-2(1H)-one](/img/structure/B8300649.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-one](/img/structure/B8300662.png)
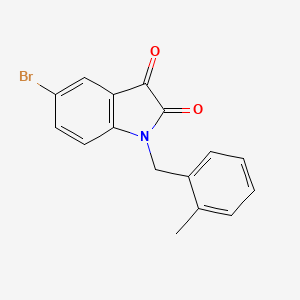
![8-Amino-3-carboethoxy-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B8300674.png)
